N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide
Description
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound featuring both nitro and trifluoromethyl functional groups, making it an intriguing subject in chemical research and pharmaceutical development. This compound's structure includes two pyrazole rings, which are known for their stability and bioactive properties.
Properties
IUPAC Name |
N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-(3-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O3/c17-16(18,19)13-10-12(11-2-3-11)24(21-13)7-1-6-20-15(26)5-9-23-8-4-14(22-23)25(27)28/h4,8,10-11H,1-3,5-7,9H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBDGXXZJQBCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCNC(=O)CCN3C=CC(=N3)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide generally involves multi-step reactions, starting with the preparation of the pyrazole rings. The trifluoromethyl group is typically introduced via nucleophilic substitution using reagents like trifluoromethyl iodide. Cyclopropyl groups are often added through cyclopropanation reactions. The final assembly involves amide bond formation between the pyrazole derivatives under conditions using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Scaling up for industrial production necessitates optimizing reaction conditions for higher yields and purity. Catalysts and solvent systems are chosen carefully to ensure efficiency and minimize by-products. Typically, high-throughput techniques and automation are employed to manage the multi-step synthesis processes, maintaining stringent controls over temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide undergoes a variety of chemical reactions:
Oxidation: : The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Reduction: : Nitro group reduction is a common transformation for amines production.
Substitution: : The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.
Oxidizing agents: : Potassium permanganate (KMnO4) for oxidative reactions.
Reducing agents: : Hydrogen (H2) with Palladium on Carbon (Pd/C) for nitro reductions.
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol are commonly used in various stages of synthesis.
Major Products: Products derived from reactions with this compound can include amines, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In the realm of chemistry, N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide serves as a valuable building block for synthesizing more complex molecules with potential bioactivity.
Biology: Biologically, this compound’s stability and functional groups make it a candidate for modifying biological macromolecules or as a part of chemical probes used in studying enzymatic activities and protein interactions.
Medicine: In medicine, due to its structural complexity, this compound could be explored for drug development, targeting specific protein pathways involved in diseases. Its pyrazole rings and trifluoromethyl group offer a good pharmacokinetic profile.
Industry: Industrially, it could be utilized in material science for the synthesis of specialized polymers or as a component in chemical sensors due to its reactive functional groups.
Mechanism of Action
The compound’s biological mechanism of action would depend on its interaction with specific enzymes or receptors. The trifluoromethyl group often enhances binding affinity due to its electron-withdrawing properties, while the nitro group might participate in redox reactions, impacting the compound's bioactivity.
Comparison with Similar Compounds
N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide
N-{3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide
Uniqueness: The inclusion of a cyclopropyl group in N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide adds a unique rigidity and spatial orientation to the molecule, potentially enhancing its binding properties and stability compared to similar compounds without this group.
Conclusion
This compound stands out due to its complex structure and potential applications in various scientific fields. Understanding its synthesis, reactions, and mechanisms provides valuable insights for future research and development in both chemistry and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
